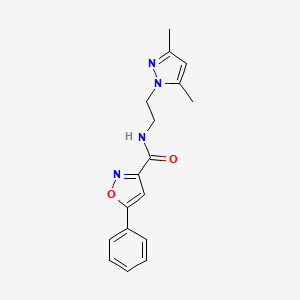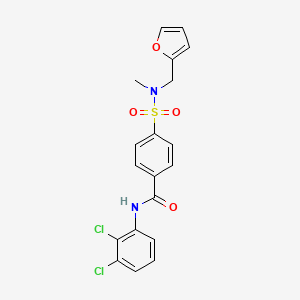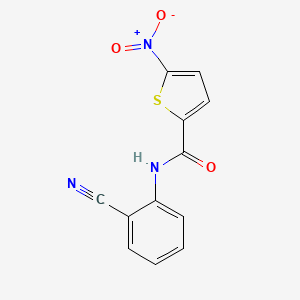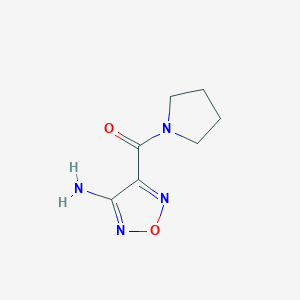
(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone” is a compound that falls under the category of heterocyclic building blocks . It is structurally similar to other heterocyclic energetic compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole” was synthesized by reacting “3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole” with gaseous ammonia in toluene and by partial oxidation of “3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole” with 35% H2O2 in concentrated H2SO4 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three heteroatoms, two of which are nitrogen and the other is oxygen .
Scientific Research Applications
Synthesis and Biological Activity
(4-Amino-1,2,5-oxadiazol-3-yl)(pyrrolidin-1-yl)methanone and its derivatives have been primarily studied in the context of synthesis and evaluation of biological activities. These compounds have been synthesized using various chemical methods and evaluated for their potential antimicrobial and anticonvulsant activities.
Antimicrobial Activity:
- Derivatives of this compound have been synthesized and found to exhibit strong antimicrobial activity. A structure–activity relationship study highlighted the antimicrobial effect of these compounds. For instance, pyridine 3-carboxillic acid derivatives have been screened for their antimycobacterial activity (R.V.Sidhaye et al., 2011).
- Other studies focused on the synthesis of novel derivatives with the aim of developing sodium channel blockers and anticonvulsant agents, indicating the potential therapeutic applications of these compounds (S. Malik & S. Khan, 2014).
Prediction of Biological Activity:
- The biological activity of compounds incorporating the 1,2,4-oxadiazole ring was predicted using PASS (Prediction of Activity Spectra for Substances) which provides insight into the potential therapeutic uses of these compounds (Y. Kharchenko et al., 2008).
Synthesis of Bioactive Compounds:
- Research has also focused on the synthesis of bioactive compounds, exploring the potential of this compound derivatives in various biological applications. Compounds like isoxazole, 1,2,4-oxadiazole, and (1H-pyrazol-4-yl)-methanone oxime derivatives were synthesized and evaluated for their antibacterial activity, showcasing the versatility of this chemical framework in synthesizing bioactive molecules (Bhavanarushi Sangepu et al., 2016).
Mechanism of Action
Target of Action
It is known that similar compounds with an oxadiazole ring structure have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to possess various biological activities, indicating that they may have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c8-6-5(9-13-10-6)7(12)11-3-1-2-4-11/h1-4H2,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXGOCLAZZICQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NON=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-4H-pyrazol-4-one N-[4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2555895.png)

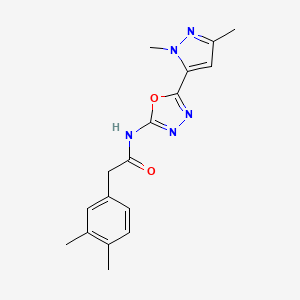
![N-cyclohexyl-2-(2,5-dimethylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555904.png)
![N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide](/img/structure/B2555907.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2555908.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2555910.png)
![4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B2555912.png)
![O-[2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl] N,N-dimethylcarbamothioate](/img/structure/B2555913.png)
![Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid](/img/structure/B2555914.png)
